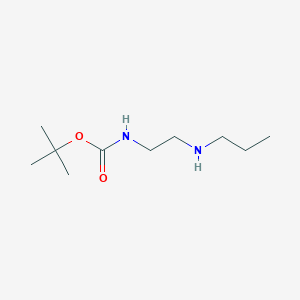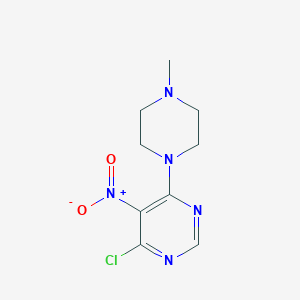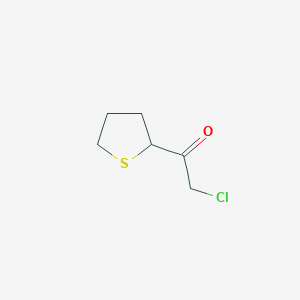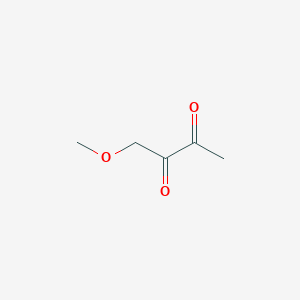
1-Methoxybutane-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxybutane-2,3-dione, also known as diacetyl monoxime (DMO), is a chemical compound used in scientific research for various applications. DMO is a yellow crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol.
Applications De Recherche Scientifique
DMO is used in scientific research for various applications. One of the primary applications is in the determination of urea concentration in biological samples. DMO reacts with urea to form a yellow-colored complex that can be measured spectrophotometrically. This method is widely used in clinical and research laboratories for the diagnosis and monitoring of kidney function.
DMO is also used in the determination of creatinine concentration in biological samples. Creatinine reacts with DMO to form a purple-colored complex that can be measured spectrophotometrically. This method is used for the diagnosis and monitoring of kidney function.
Mécanisme D'action
DMO reacts with urea and creatinine to form colored complexes that can be measured spectrophotometrically. The reaction mechanism involves the formation of a Schiff base between DMO and the amino group of urea or creatinine. The Schiff base then undergoes a condensation reaction to form a colored complex.
Biochemical and Physiological Effects
DMO does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMO in lab experiments is its high specificity for urea and creatinine. This allows for accurate and precise measurements of these compounds in biological samples. DMO is also relatively inexpensive and easy to use.
One of the limitations of using DMO is its sensitivity to pH and temperature. The reaction between DMO and urea or creatinine is pH and temperature dependent. Therefore, it is important to maintain a constant pH and temperature during the reaction. Another limitation is the interference from other compounds in biological samples. Some compounds can interfere with the reaction between DMO and urea or creatinine, leading to inaccurate results.
Orientations Futures
For the use of DMO include the development of new methods for the determination of urea and creatinine and the application of DMO in the determination of other compounds in biological samples.
Méthodes De Synthèse
DMO can be synthesized through the reaction of 1-Methoxybutane-2,3-dione with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction produces DMO and sodium chloride as a byproduct. The synthesis method is simple and yields high purity DMO. The purity can be further enhanced through recrystallization.
Propriétés
Numéro CAS |
154741-31-8 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
1-methoxybutane-2,3-dione |
InChI |
InChI=1S/C5H8O3/c1-4(6)5(7)3-8-2/h3H2,1-2H3 |
Clé InChI |
AZDRNBKNCWPLMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)COC |
SMILES canonique |
CC(=O)C(=O)COC |
Synonymes |
2,3-Butanedione, 1-methoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



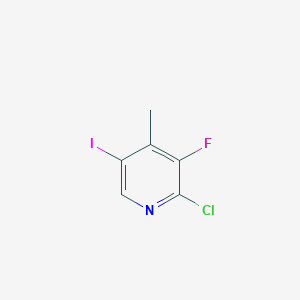
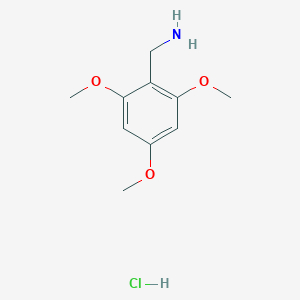
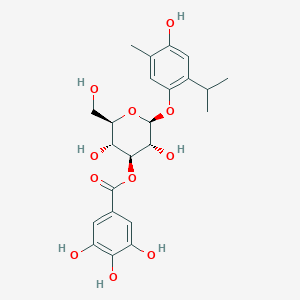
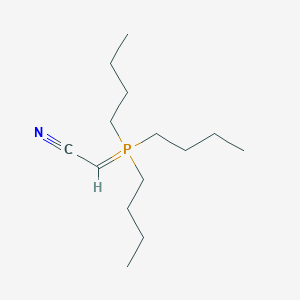
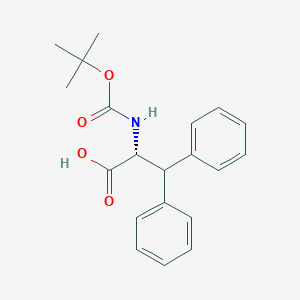
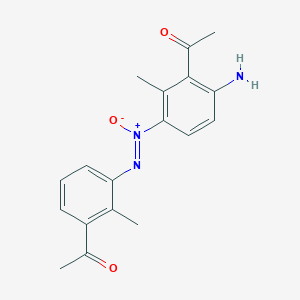
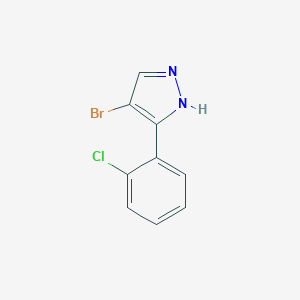
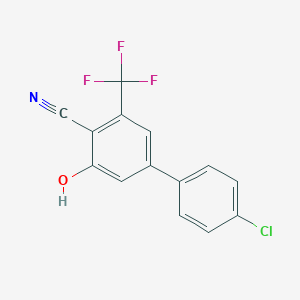
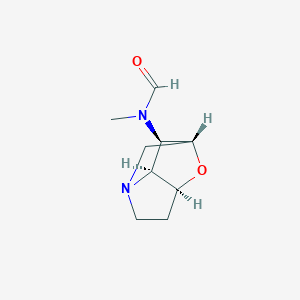
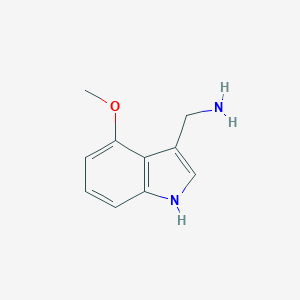
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
